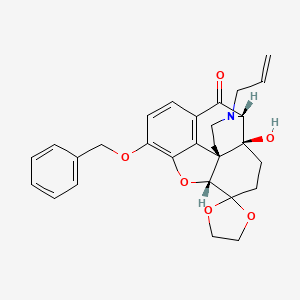
9'-(Benzyloxy)-13'-one Naloxone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9’-(Benzyloxy)-13’-one Naloxone is a derivative of naloxone, a well-known opioid receptor antagonist used primarily to counteract the effects of opioid overdose. This compound has a molecular formula of C28H31NO5 and a molecular weight of 461.549 g/mol . It is characterized by the presence of a benzyloxy group at the 9’ position and a ketone group at the 13’ position, which may confer unique chemical and pharmacological properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 9’-(Benzyloxy)-13’-one Naloxone typically involves the introduction of a benzyloxy group to the naloxone molecule. This can be achieved through a series of organic reactions, including protection and deprotection steps, as well as selective oxidation and reduction reactions. The specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to ensure high yield and purity of the final product .
Industrial Production Methods: Industrial production of 9’-(Benzyloxy)-13’-one Naloxone may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods allow for efficient and scalable production of the compound, ensuring consistency and quality in the final product .
化学反应分析
Types of Reactions: 9’-(Benzyloxy)-13’-one Naloxone can undergo various chemical reactions, including:
Oxidation: The ketone group at the 13’ position can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols or other reduced derivatives.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include nucleophiles such as amines, thiols, and halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ketone group may yield carboxylic acids, while reduction may yield alcohols .
科学研究应用
9’-(Benzyloxy)-13’-one Naloxone has a wide range of scientific research applications, including:
作用机制
The mechanism of action of 9’-(Benzyloxy)-13’-one Naloxone involves its interaction with opioid receptors, particularly the μ-opioid receptor. As an opioid receptor antagonist, it binds to these receptors with high affinity, preventing the binding of opioid agonists such as morphine and fentanyl. This competitive inhibition effectively reverses the effects of opioid overdose, including respiratory depression and sedation .
相似化合物的比较
Naloxone: The parent compound, widely used as an opioid antagonist.
Naltrexone: Another opioid receptor antagonist with a longer duration of action.
Methylnaltrexone: A quaternary derivative of naltrexone, used to treat opioid-induced constipation
Uniqueness: 9’-(Benzyloxy)-13’-one Naloxone is unique due to the presence of the benzyloxy group at the 9’ position and the ketone group at the 13’ position. These structural modifications may confer distinct pharmacokinetic and pharmacodynamic properties, potentially enhancing its efficacy and safety profile compared to other opioid antagonists .
属性
分子式 |
C28H29NO6 |
|---|---|
分子量 |
475.5 g/mol |
IUPAC 名称 |
(4S,4aS,7aR,12bS)-4a-hydroxy-9-phenylmethoxy-3-prop-2-enylspiro[1,2,4,5,6,7a-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-7,2'-1,3-dioxolane]-13-one |
InChI |
InChI=1S/C28H29NO6/c1-2-13-29-14-12-26-21-19-8-9-20(32-17-18-6-4-3-5-7-18)23(21)35-25(26)28(33-15-16-34-28)11-10-27(26,31)24(29)22(19)30/h2-9,24-25,31H,1,10-17H2/t24-,25-,26+,27-/m1/s1 |
InChI 键 |
GLVPFVGORVSKNN-JVYGEBFASA-N |
手性 SMILES |
C=CCN1CC[C@]23[C@@H]4C5(CC[C@]2([C@H]1C(=O)C6=C3C(=C(C=C6)OCC7=CC=CC=C7)O4)O)OCCO5 |
规范 SMILES |
C=CCN1CCC23C4C5(CCC2(C1C(=O)C6=C3C(=C(C=C6)OCC7=CC=CC=C7)O4)O)OCCO5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


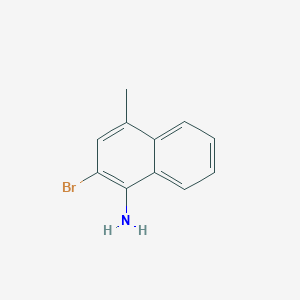
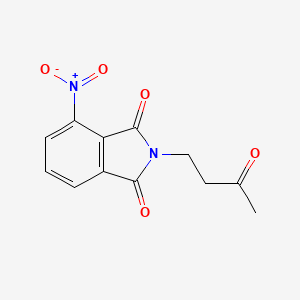
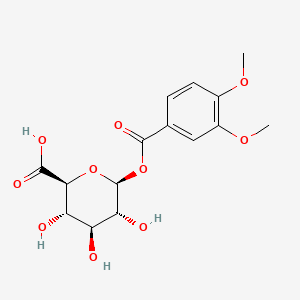
![Indolo[4,3-fg]quinoline, ergoline-8-carboxylic Acid Deriv.; 6-Allyl-9,10-dihydro-6-demethylisolysergic Acid; (8alpha)-6-(2-Propenyl)ergoline-8-carboxylic Acid](/img/structure/B13864545.png)

![Tert-butyl 4-[2-[4-(tetrazol-1-yl)phenyl]acetyl]piperazine-1-carboxylate](/img/structure/B13864554.png)
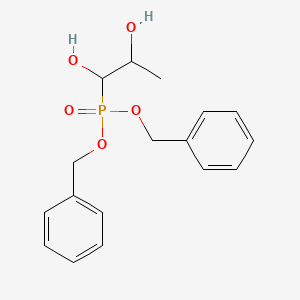
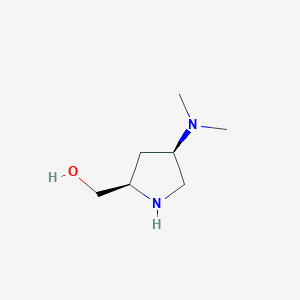
![[(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-3-yl] dihydrogen phosphate;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-3-yl] dihydrogen phosphate](/img/structure/B13864562.png)
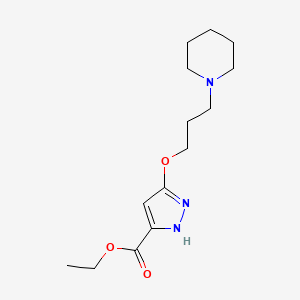
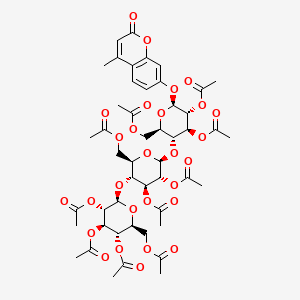
![[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-2,15,17-trihydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[(Z)-(4-methylpiperazin-1-yl)iminomethyl]-6,23,27,29-tetraoxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaen-13-yl] acetate](/img/structure/B13864578.png)

![Benz[e]acephenanthrylene-13C6](/img/structure/B13864590.png)
